molecular formula C7H12N2O2 B3058511 1,2-Cyclopentanedicarboxamide CAS No. 89851-79-6

1,2-Cyclopentanedicarboxamide

Cat. No.: B3058511
CAS No.: 89851-79-6
M. Wt: 156.18 g/mol
InChI Key: MLNHEBAJXZVWER-UHFFFAOYSA-N
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Description

1,2-Cyclopentanedicarboxamide is a useful research compound. Its molecular formula is C7H12N2O2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Cyclopentane-1,2-dicarboxamide, also known as 1,2-Cyclopentanedicarboxamide, is a compound that has been used as a reactant for the synthesis of various compounds

Mode of Action

It has been used as a reactant in the synthesis of various compounds . More research is needed to fully understand its interaction with its targets and the resulting changes.

Biochemical Pathways

It’s worth noting that cyclopentane-1,2-dicarboxamide has been used in the synthesis of various compounds

Pharmacokinetics

Its physical and chemical properties such as melting point, boiling point, density, and solubility have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

It has been used as a reactant in the synthesis of various compounds , suggesting it may have potential applications in chemical synthesis.

Action Environment

Its physical and chemical properties such as solubility and stability at room temperature have been reported . These properties can be influenced by environmental factors such as temperature and pH.

Properties

IUPAC Name

cyclopentane-1,2-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c8-6(10)4-2-1-3-5(4)7(9)11/h4-5H,1-3H2,(H2,8,10)(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNHEBAJXZVWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337319
Record name 1,2-Cyclopentanedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89851-79-6
Record name 1,2-Cyclopentanedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Cyclopentanedicarboxamide
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1,2-Cyclopentanedicarboxamide

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